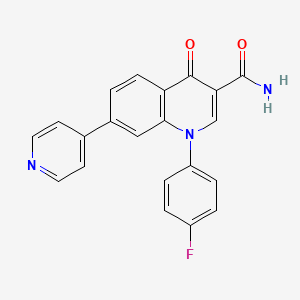
Quinoline-3-carboxamides
Overview
Description
Quinoline-3-carboxamides is a member of quinolines.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of quinoline-3-carboxamide derivatives for improved yield and purity?
Methodological Answer:
- Use coupling agents such as dichlorotriphenyl phosphorane, HBTU, or phosphorous oxychloride to facilitate amide bond formation between quinoline-3-carboxylic acid derivatives and aniline intermediates .
- Optimize reaction conditions (e.g., solvent choice, temperature) and employ purification techniques like recrystallization to isolate high-purity compounds (e.g., 75% yield for 3a and 3c derivatives) .
Q. What in vitro assays are commonly used to evaluate the anticancer activity of quinoline-3-carboxamides?
Methodological Answer:
- EGFR inhibition assays (IC50 determination) and cell viability tests (MTT or XTT assays) in cancer cell lines. For example, derivatives like 3a and 3b showed potent activity against EGFR-driven malignancies .
- Apoptosis induction can be quantified via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
Q. How do researchers analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematically vary substituents (e.g., chlorophenyl, hydroxyphenyl, furan groups) and measure changes in bioactivity using binding assays (e.g., surface plasmon resonance for S100A9 interaction) .
- Correlate structural modifications (e.g., electron-withdrawing groups) with potency in disease models (e.g., murine autoimmune encephalomyelitis) .
Advanced Research Questions
Q. What experimental approaches resolve conflicting data on the zinc/calcium dependency of S100A9 binding to this compound?
Methodological Answer:
- Perform in vitro binding assays under controlled ion concentrations. For example, surface plasmon resonance confirmed Zn²⁺/Ca²⁺ is essential for S100A9 interaction with ABR-215757 .
- Validate findings in vivo using knockout models (e.g., S100A12-expressing vs. S100A12-deficient ApoE⁻/⁻ mice) to isolate ion-dependent effects .
Q. How can mixed-methods research designs enhance mechanistic studies of this compound in atherosclerosis?
Methodological Answer:
- Combine quantitative histology (necrotic core size, calcification measurements) with qualitative transcriptomic analysis (qRT-PCR for RAGE/TLR4 expression) .
- Use statistical methods (ANOVA with Bonferroni correction) and thematic analysis of gene regulatory networks to triangulate findings .
Q. What strategies improve molecular docking accuracy for quinoline-3-carboxamide derivatives targeting EGFR or S100A9?
Methodological Answer:
- Employ high-resolution crystal structures of EGFR (PDB ID: 1M17) or S100A9 (PDB ID: 4GGF) for docking simulations.
- Validate predictions with mutagenesis studies (e.g., alanine scanning of S100A9’s quinoline-binding domain) .
Q. How are in vivo models of fibrosis optimized to test quinoline-3-carboxamide efficacy?
Methodological Answer:
- Use N-IF mice, which develop spontaneous liver fibrosis, and quantify CD45⁺ inflammatory cell infiltration via flow cytometry .
- Assess collagen deposition (Masson’s trichrome staining) and serum biomarkers (TGF-β, TIMP-1) pre- and post-treatment .
Q. What methodologies address the dual role of this compound in immunomodulation and tumor metastasis suppression?
Methodological Answer:
- Co-culture NK cells with dendritic cells and measure DNAM-1 upregulation via flow cytometry .
- Use syngeneic tumor models (e.g., B16 melanoma) to evaluate metastasis inhibition and correlate with S100A9/RAGE pathway modulation .
Q. How do researchers design kinetic studies to characterize quinoline-3-carboxamide binding to S100A9?
Methodological Answer:
- Perform surface plasmon resonance (SPR) with immobilized S100A9 and varying quinoline concentrations to calculate association/dissociation rates (kₐ, kₐ) .
- Validate SPR data with isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔG, ΔH) .
Q. What statistical frameworks are critical for analyzing dose-response relationships in quinoline-3-carboxamide studies?
Methodological Answer:
Properties
Molecular Formula |
C21H14FN3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-oxo-7-pyridin-4-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H14FN3O2/c22-15-2-4-16(5-3-15)25-12-18(21(23)27)20(26)17-6-1-14(11-19(17)25)13-7-9-24-10-8-13/h1-12H,(H2,23,27) |
InChI Key |
ACBLGRAOCIXXAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=C2C=C(C=C3)C4=CC=NC=C4)C(=O)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














